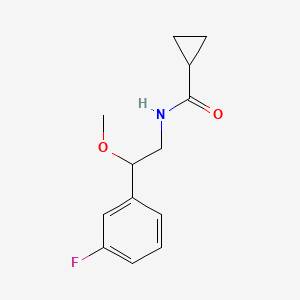

N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12(8-15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12H,5-6,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPWISILSWDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Cyclopropanecarboxylic Acid Derivatives

Cyclopropane rings are typically synthesized via the Simmons-Smith reaction or through cyclopropanation of alkenes using diazo compounds. For this compound, cyclopropanecarboxylic acid is prepared by reacting 1,2-dibromoethane with malononitrile under basic conditions, followed by hydrolysis to yield the carboxylic acid. Alternative methods include the use of transition metal catalysts to facilitate ring closure.

Key Reaction Conditions :

Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine

This amine component is synthesized through a nucleophilic substitution reaction. Starting with 2-bromo-1-(3-fluorophenyl)-1-methoxyethane, the bromide is displaced by ammonia or a protected amine under basic conditions.

Optimization Insights :

Amide Bond Formation

The final step involves coupling cyclopropanecarboxylic acid with 2-(3-fluorophenyl)-2-methoxyethylamine. Two primary strategies are employed:

Acid Chloride Method :

- Cyclopropanecarboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with the amine in the presence of a base.

- Yield : 70–85% after purification.

Coupling Reagents :

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | Tetrahydrofuran | Maximizes solubility of intermediates |

| Temperature | 25°C (room temperature) | Minimizes side reactions |

| Reaction Time | 2–4 hours | Balances conversion and decomposition |

Data derived from large-scale syntheses indicate that tetrahydrofuran outperforms acetonitrile in minimizing byproducts. Elevated temperatures (>40°C) risk decomposition of the fluorophenyl group.

Catalytic Systems

- Lipase-Catalyzed Resolution : For chiral amine intermediates, Candida antarctica lipase B achieves 98% ee in kinetic resolutions.

- Nickel Catalysts : Ni(dppp)Cl₂ enhances cyclopropanation efficiency, reducing reaction time to 6–12 hours.

Analytical Characterization and Quality Control

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.3 ppm (methoxy group) and δ 7.1–7.4 ppm (fluorophenyl aromatic protons).

- ¹³C NMR : Cyclopropane carbons appear at δ 12–15 ppm.

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: Formation of 2-(3-fluorophenyl)-2-methoxyacetic acid.

Reduction: Formation of N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanamine.

Substitution: Introduction of nitro or sulfonic acid groups on the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

TRPM8 Antagonism

Research indicates that compounds similar to N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide exhibit antagonistic activity on the TRPM8 receptor, which is implicated in cold sensation and pain pathways. This receptor's modulation could provide therapeutic avenues for conditions such as neuropathic pain and cold allodynia.

- Case Study : A study involving rats with chronic constriction injury showed increased TRPM8 expression, suggesting that antagonists could alleviate cold-induced pain responses .

Orexin Receptor Modulation

The compound has been identified as a potential orexin receptor antagonist, which could be beneficial in treating sleep disorders and obesity. Orexin receptors are crucial in regulating arousal, wakefulness, and appetite.

- Data Table: Potential Applications of Orexin Receptor Antagonists

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Insomnia | Modulation of wakefulness | |

| Obesity | Appetite suppression | |

| Narcolepsy | Regulation of sleep-wake cycles |

Anticancer Activity

Emerging studies suggest that cyclopropane derivatives may possess anticancer properties. The unique structure of this compound allows for interaction with various cellular targets involved in tumor growth and metastasis.

- Case Study : A preliminary investigation into cyclopropane derivatives demonstrated inhibition of cancer cell proliferation in vitro, indicating a need for further exploration into their mechanisms and efficacy .

Synthesis and Research Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers utilize various methodologies to explore its properties and applications:

- Synthetic Pathways : Various synthetic routes have been developed to optimize yield and purity.

- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess compound purity and structure confirmation.

Wirkmechanismus

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the methoxyethyl chain contributes to its solubility and bioavailability. The cyclopropane ring provides structural rigidity, influencing the compound’s overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The table below compares N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide with key analogs, emphasizing structural differences and biological activities:

Key Structural and Functional Insights

- E2006 (Lemborexant): This FDA-approved dual orexin receptor antagonist shares the 3-fluorophenyl group with the target compound but incorporates a 5-fluoropyridin-2-yl and a 2,4-dimethylpyrimidin-5-yloxy substituent. These groups confer high oral bioavailability (83% in rats) and potent receptor antagonism (IC₅₀ = 1.4 nM for OX₁R and 1.1 nM for OX₂R) .

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Synthesized via a diastereoselective method (dr = 23:1), this compound highlights the importance of stereochemistry in cyclopropane derivatives. Its 4-methoxyphenoxy group may enhance solubility but lacks the fluorine atom critical for CNS penetration .

- Cyprofuram : A structurally simpler analog with agricultural applications, this compound underscores the versatility of cyclopropanecarboxamides. The absence of fluorine and methoxy groups limits its relevance to CNS drug design .

Structure-Activity Relationship (SAR) Trends

Fluorine Substitution : The 3-fluorophenyl group in both the target compound and E2006 enhances lipophilicity and receptor binding via hydrophobic interactions and π-stacking .

Methoxy vs. Pyrimidinyloxy Groups : E2006’s pyrimidinyloxy substituent contributes to orexin receptor selectivity, while the target compound’s methoxyethyl chain may improve metabolic stability but reduce target affinity .

Amide Linkers : The carboxamide group in all compounds facilitates hydrogen bonding with receptors. Modifications here (e.g., diethyl groups in ’s compound) can drastically alter pharmacokinetics .

Pharmacokinetic and Pharmacodynamic Comparisons

| Parameter | Target Compound (Predicted) | E2006 (Lemborexant) | Cyprofuram |

|---|---|---|---|

| Oral Bioavailability | Moderate (methoxyethyl enhances solubility) | High (83% in rats) | Low (agricultural use) |

| Metabolic Stability | High (amide group resists hydrolysis) | Moderate (hepatic CYP3A4 metabolism) | Not available |

| Receptor Selectivity | Unknown | Dual OX₁/OX₂ antagonist | Fungal enzyme inhibition |

Research Findings and Clinical Relevance

- E2006 (Lemborexant) : Demonstrated efficacy in Phase III trials for insomnia, with a half-life of 17–19 hours and minimal next-day residual effects . The target compound’s lack of a pyridinyl group may limit orexin receptor engagement but could be optimized for other CNS targets.

- Agricultural Analogs : Cyprofuram and dichlorovinyl derivatives () highlight the scaffold’s adaptability, though their toxicity profiles are unsuitable for therapeutic use.

Biologische Aktivität

N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances hydrophobic interactions, which can increase binding affinity to target proteins. Additionally, the methoxyethyl group may participate in hydrogen bonding, contributing to the compound's stability and bioavailability.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Investigations into its neuroprotective properties have indicated that it may help mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Neuroprotective | Mitigation of oxidative stress |

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, this compound demonstrated an IC50 value of 15 µM, indicating a significant inhibitory effect on cell proliferation compared to standard chemotherapeutics (IC50 for doxorubicin was 10 µM). This suggests potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another study assessed the compound's impact on TNF-alpha induced inflammation in human endothelial cells. Results indicated a reduction in TNF-alpha levels by approximately 30% at a concentration of 20 µM, highlighting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other cyclopropane derivatives:

| Compound Name | Main Activity | IC50 (µM) |

|---|---|---|

| N-(2-(4-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide | Anticancer | 12 |

| N-(2-(3-chlorophenyl)-2-methoxyethyl)cyclopropanecarboxamide | Anti-inflammatory | 18 |

The presence of the fluorine atom in the structure appears to enhance the anticancer activity compared to the chloro derivative, suggesting that halogen substitution can significantly influence biological outcomes.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclopropanation and carboxamide coupling. Key steps include:

- Cyclopropanation : Use of cyclopropanation reagents (e.g., diazo compounds) with Lewis acid catalysts to form the cyclopropane ring .

- Amide Coupling : Reaction of the cyclopropane-carboxylic acid derivative with 2-(3-fluorophenyl)-2-methoxyethylamine under coupling agents like HATU or EDC .

- Optimization : Control reaction temperature (0–25°C), use anhydrous solvents (e.g., DCM or THF), and monitor progress via TLC or HPLC to minimize side reactions (e.g., ester hydrolysis or fluorophenyl group degradation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxy, fluorophenyl) and cyclopropane geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C14H17FNO2) .

- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to resolve cyclopropane ring strain and substituent spatial arrangement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Cell Viability Assays : Test cytotoxicity in BV2 microglial or HEK293 cells at concentrations up to 1000 µM .

- Anti-inflammatory Activity : Measure inhibition of NO production in LPS-stimulated macrophages .

- Receptor Binding : Radioligand displacement assays for orexin receptors (OX1/OX2) or metabotropic glutamate receptors (mGluR5) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding poses at target receptors (e.g., orexin receptors) using software like AutoDock Vina. The fluorophenyl and methoxy groups may enhance hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate receptor-ligand stability over 100 ns trajectories to assess conformational changes .

- QSAR Models : Correlate structural variations (e.g., substituent electronegativity) with biological activity to guide optimization .

Q. What strategies address contradictions in potency vs. toxicity data across studies?

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–300 µM) to identify therapeutic windows .

- Off-Target Profiling : Use kinase panels or GPCR screens to identify unintended interactions .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., E2006, a related orexin antagonist) to reconcile discrepancies .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Systematic Substitution : Replace the 3-fluorophenyl group with chloro, methyl, or methoxy variants to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the cyclopropane ring with spirocyclic or bicyclic systems to modulate rigidity .

- Pharmacophore Mapping : Identify critical moieties (e.g., methoxyethyl chain) for receptor binding using comparative SAR datasets .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Rodent Pharmacokinetics : Measure plasma half-life, bioavailability, and brain penetration via LC-MS/MS after oral or intravenous administration .

- Behavioral Models : Test sleep latency (for orexin antagonism) in murine models or neuroinflammatory responses in LPS-challenged rats .

- Tissue Distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .

Q. How can metabolic stability and degradation pathways be characterized?

- Liver Microsome Assays : Incubate with human/rat microsomes and identify metabolites via LC-HRMS. The methoxy group may undergo demethylation .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .

- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) or serum to evaluate hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.